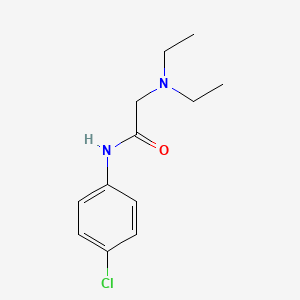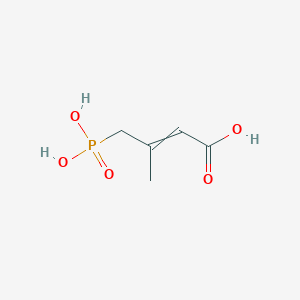
p-Nitrophenol manganese(II) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenol manganese(II) salt: is a chemical compound that combines p-nitrophenol with manganese(II) ions p-Nitrophenol is a nitroaromatic compound known for its use in various industrial applications, while manganese(II) ions are essential for numerous biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol manganese(II) salt typically involves the reaction of p-nitrophenol with a manganese(II) salt, such as manganese(II) acetate or manganese(II) chloride. The reaction is usually carried out in an aqueous medium under controlled conditions. For example, an aqueous solution of manganese(II) acetate tetrahydrate can be mixed with p-nitrophenol, and the reaction mixture is incubated at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenol manganese(II) salt can undergo various chemical reactions, including:
Oxidation: The manganese(II) ions can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: p-Nitrophenol can be reduced to p-aminophenol in the presence of reducing agents such as sodium borohydride.
Substitution: The nitro group in p-nitrophenol can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: p-Aminophenol.
Substitution: Various substituted nitrophenol derivatives.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenol manganese(II) salt is used in the synthesis of manganese oxide nanoparticles, which have applications in catalysis, electrochemical sensing, and environmental remediation .
Biology: The compound can be used in studies related to the biological activity of manganese ions and their role in enzymatic processes.
Medicine: Manganese-based compounds, including this compound, are being explored for their potential use as adjuvants in vaccines and as therapeutic agents .
Industry: The compound is used in the production of various industrial products, including dyes, pesticides, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of p-nitrophenol manganese(II) salt involves the interaction of manganese(II) ions with biological molecules and chemical substrates. Manganese(II) ions can act as cofactors for various enzymes, facilitating catalytic reactions. In the case of p-nitrophenol, the compound can undergo reduction to p-aminophenol, which has lower toxicity and different chemical properties .
Comparaison Avec Des Composés Similaires
- p-Nitrophenol copper(II) salt
- p-Nitrophenol zinc(II) salt
- p-Nitrophenol iron(II) salt
Comparison:
- p-Nitrophenol manganese(II) salt is unique due to the specific properties of manganese(II) ions, which can participate in redox reactions and act as enzyme cofactors. This distinguishes it from similar compounds with other metal ions, such as copper(II), zinc(II), or iron(II), which have different redox potentials and biological activities .
Propriétés
Numéro CAS |
64070-86-6 |
|---|---|
Formule moléculaire |
C12H8MnN2O6 |
Poids moléculaire |
331.14 g/mol |
Nom IUPAC |
manganese(2+);4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
Clé InChI |
VDFCCLGAZFRJFE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mn+2] |
Numéros CAS associés |
100-02-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)






![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)

